![molecular formula C22H25NO2 B5039557 8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)
8-[4-(4-isopropylphenoxy)butoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(4-isopropylphenoxy)butoxy]quinoline, also known as IQB-9302, is a synthetic compound that belongs to the quinoline family. It was first synthesized in 2007 by a group of chemists at the University of California, San Diego. Since then, IQB-9302 has gained attention in the scientific community for its potential applications in biomedical research. In
作用機序
The mechanism of action of 8-[4-(4-isopropylphenoxy)butoxy]quinoline is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and is often upregulated in cancer cells. By inhibiting this pathway, 8-[4-(4-isopropylphenoxy)butoxy]quinoline can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 8-[4-(4-isopropylphenoxy)butoxy]quinoline could be used as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
実験室実験の利点と制限
One advantage of using 8-[4-(4-isopropylphenoxy)butoxy]quinoline in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a safer option for in vitro and in vivo studies. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research involving 8-[4-(4-isopropylphenoxy)butoxy]quinoline. One direction is to further investigate its anticancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential use in the treatment of Alzheimer's disease. Additionally, 8-[4-(4-isopropylphenoxy)butoxy]quinoline could be modified to improve its solubility and bioavailability, making it a more effective treatment option. Overall, 8-[4-(4-isopropylphenoxy)butoxy]quinoline shows promise as a versatile compound with potential applications in various fields of biomedical research.
合成法
The synthesis of 8-[4-(4-isopropylphenoxy)butoxy]quinoline involves a multi-step process that starts with the reaction of 4-isopropylphenol with butyl bromide to form 4-(4-isopropylphenoxy)butyl bromide. This intermediate is then reacted with 8-hydroxyquinoline to produce 8-[4-(4-isopropylphenoxy)butoxy]quinoline. The overall yield of this synthesis method is around 20%.
科学的研究の応用
8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to have potential applications in biomedical research, particularly in the field of cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it could be used as a chemotherapeutic agent.
特性
IUPAC Name |
8-[4-(4-propan-2-ylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)18-10-12-20(13-11-18)24-15-3-4-16-25-21-9-5-7-19-8-6-14-23-22(19)21/h5-14,17H,3-4,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFGKMVVWAPVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

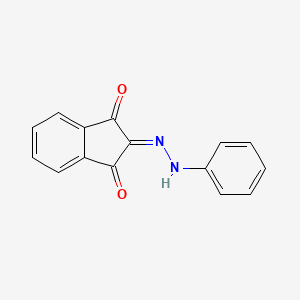
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)
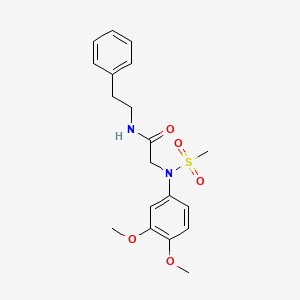
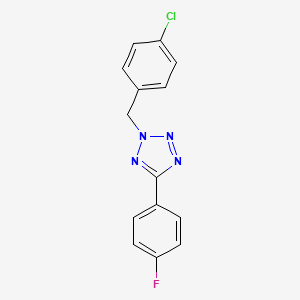


![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5039516.png)
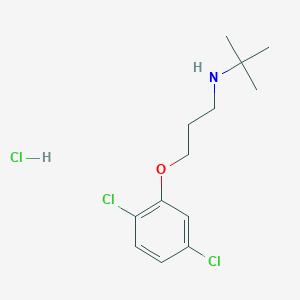
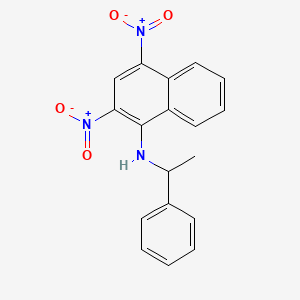

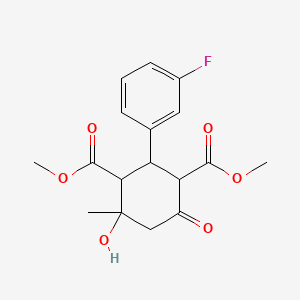
![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
